molecular formula C8H12F3NO2 B1433704 (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid CAS No. 1447943-80-7

(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid

Cat. No. B1433704
M. Wt: 211.18 g/mol
InChI Key: KODWKBQNKPGAIL-LURJTMIESA-N
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Description

(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, also known as S-TFEP or TFEP, is a synthetic organic compound with a wide range of applications in scientific research and development. It is a chiral compound with a trifluoroethyl group attached to the piperidine ring, and is a powerful reagent for the synthesis of other compounds. Its unique properties make it a versatile reagent for a range of synthetic processes, and it is used in the production of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

One significant application of carboxylic acids containing a substituted piperidine, such as (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, is in the inhibition of matrix metalloproteinases (MMPs). Research has shown that these compounds can effectively inhibit selected MMPs (MMP-2, -3, -8, -9, and -13) with low nanomolar potency while sparing MMP-1 and MMP-7. This can have implications in various medical and biological research areas, particularly in understanding tissue remodeling and degenerative diseases (Pikul et al., 2001).

Isolation from Natural Sources

(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid has been isolated from natural sources, such as the leaves of Trifolium repens (white clover). This research provides valuable insights into the natural occurrence and potential biological roles of this compound (Thomson et al., 1953).

Synthesis and Characterization

The synthesis and characterization of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid and its derivatives have been explored in various studies. These studies provide essential information on the chemical properties, potential applications, and methods for producing this compound. For example, research on the synthesis of fluorinated retinoids via crossed aldol condensation highlights the role of this compound in developing new chemical entities (Mead et al., 1985).

Potential in Cancer Research

Certain derivatives of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid have been evaluated for their potential as anticancer agents. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents is an example of such research, indicating the compound's relevance in developing novel therapeutic agents (Rehman et al., 2018).

Application in Neurology

The uptake and metabolism of related compounds, like delta 1-piperidine-2-carboxylic acid, in the brain have been studied. These studies provide insights into the neurological implications and potential therapeutic applications of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid in neurology (Chang & Charles, 1995).

properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKBQNKPGAIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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